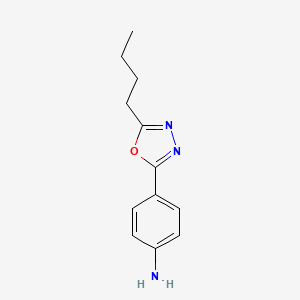

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Vue d'ensemble

Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a compound that features the 1,2,4-oxadiazole ring, a heterocyclic moiety known for its presence in various biologically active compounds. The oxadiazole ring is fused with an aniline group, which is a derivative of aniline where the oxadiazole moiety is attached at the para position relative to the amino group. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, the synthesis of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones was achieved through a microwave-induced one-pot reaction from methyl levulinate and arylamidoximes under solvent-free conditions . This method provides a rapid and efficient route to oxadiazole derivatives, which could potentially be adapted for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been confirmed using single-crystal X-ray diffraction in some cases . These studies provide valuable information on the geometric parameters of the oxadiazole ring and its substituents, which can be crucial for understanding the properties and reactivity of these compounds. Intramolecular hydrogen bonding between the oxadiazole N atom and the NH2 group has been observed, which could influence the stability and electronic properties of the molecule .

Chemical Reactions Analysis

The oxadiazole moiety in compounds like 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . The nucleophilic nature of these compounds, as revealed by molecular electrostatic potential (MEP) analysis, suggests that they could participate in a range of chemical transformations, which could be exploited in the synthesis of complex molecules or in the modification of the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, including frontier molecular orbitals (FMOs) analysis, have been used to evaluate the kinetic stability of these compounds . The antimicrobial activity of some oxadiazole derivatives has been screened, showing promising results against bacterial and fungal strains . These properties are significant for the development of new pharmaceutical agents and could be relevant for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline as well.

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Oxadiazoles have been utilized in various medicinal applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- Oxadiazoles have shown potential as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and have other miscellaneous applications .

- The methods of application or experimental procedures typically involve the synthesis of oxadiazole derivatives and their subsequent testing in relevant biological assays .

- The outcomes of these applications are typically evaluated in terms of the biological activity of the oxadiazole derivatives, such as their ability to inhibit cancer cell growth or their effectiveness in treating diabetes .

-

Agriculture

- Oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

- The methods of application typically involve the synthesis of oxadiazole derivatives and their subsequent testing on relevant plant species .

- The outcomes of these applications are typically evaluated in terms of the effectiveness of the oxadiazole derivatives in protecting plants from pests and diseases .

-

High Energy Materials

- Oxadiazoles can be utilized as high energy molecules or energetic materials . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules .

- The methods of application typically involve the synthesis of oxadiazole derivatives and their subsequent testing for their energetic properties .

- The outcomes of these applications are typically evaluated in terms of the energetic properties of the oxadiazole derivatives, such as their heat of formation and oxygen balance .

-

Antiviral Agents

- Oxadiazoles have shown potential as antiviral agents .

- The methods of application typically involve the synthesis of oxadiazole derivatives and their subsequent testing in relevant biological assays .

- The outcomes of these applications are typically evaluated in terms of the biological activity of the oxadiazole derivatives, such as their ability to inhibit viral replication .

-

Ionic Salts

- Oxadiazoles can be utilized as ionic salts . The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts .

- The methods of application typically involve the synthesis of oxadiazole derivatives and their subsequent testing for their ionic properties .

- The outcomes of these applications are typically evaluated in terms of the ionic properties of the oxadiazole derivatives, such as their heat of formation and oxygen balance .

-

Antibacterial Agents

- Oxadiazoles have shown potential as antibacterial agents .

- The methods of application typically involve the synthesis of oxadiazole derivatives and their subsequent testing in relevant biological assays .

- The outcomes of these applications are typically evaluated in terms of the biological activity of the oxadiazole derivatives, such as their ability to inhibit bacterial growth .

Propriétés

IUPAC Name |

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376970 | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline | |

CAS RN |

100933-82-2 | |

| Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

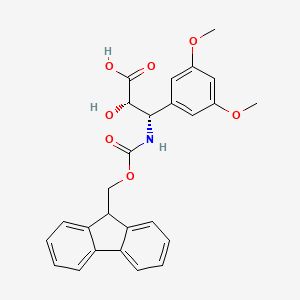

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)